molecular formula C23H22ClN3O3S B2806583 3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-50-9

3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No. B2806583
CAS RN: 393834-50-9
M. Wt: 455.96
InChI Key: AWNBJRQDBUKZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide, a sulfonyl group, and a pyridine ring . It’s likely that this compound could have interesting chemical and biological properties due to its structural complexity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the amide group, and the sulfonyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could make it more soluble in polar solvents .

Scientific Research Applications

Anti-Tubercular Activity

3-chloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising for combating tuberculosis.

Farnesyl-Protein Transferase Inhibition

In the context of cancer research, this compound has been explored as an inhibitor of farnesyl-protein transferase. The design and synthesis of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine derivatives led to in vivo active antitumor compounds . These findings highlight its potential in oncology drug development.

EGFR Inhibition

Researchers discovered a novel epidermal growth factor receptor (EGFR) inhibitor, compound 19 (CHMFL-EGFR-202), based on the core pharmacophore of erlotinib, which exhibits moderate activity against the EGFR T790M mutant variant . This finding suggests that the compound may have applications in targeted cancer therapy.

Imidazole Moiety

The compound contains an imidazole moiety, a five-membered heterocyclic ring with interesting properties. Imidazole derivatives have been studied for various biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . Investigating the specific role of the imidazole group in this compound could reveal additional applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve further studying its properties, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-19-7-3-5-17(15-19)23(28)26-20-9-11-21(12-10-20)31(29,30)27-14-2-1-8-22(27)18-6-4-13-25-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBJRQDBUKZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

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